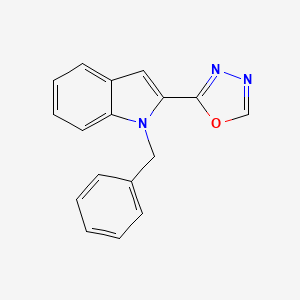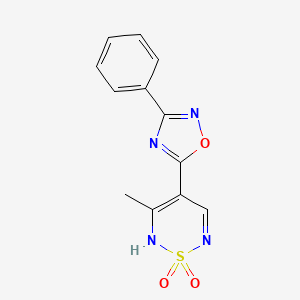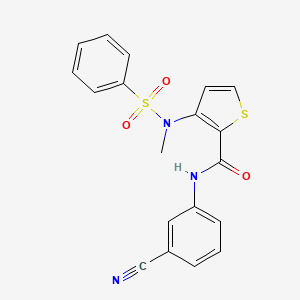![molecular formula C19H26N2O3S B2650876 N-(2-{8-azabicyclo[3.2.1]oct-2-en-8-yl}-2-oxoethyl)-4-tert-butylbenzene-1-sulfonamide CAS No. 1796947-77-7](/img/structure/B2650876.png)
N-(2-{8-azabicyclo[3.2.1]oct-2-en-8-yl}-2-oxoethyl)-4-tert-butylbenzene-1-sulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2-{8-azabicyclo[3.2.1]oct-2-en-8-yl}-2-oxoethyl)-4-tert-butylbenzene-1-sulfonamide: is a complex organic compound with a unique bicyclic structure
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(2-{8-azabicyclo[3.2.1]oct-2-en-8-yl}-2-oxoethyl)-4-tert-butylbenzene-1-sulfonamide typically involves multiple steps. One common route starts with the preparation of the bicyclic intermediate, 8-azabicyclo[3.2.1]oct-2-ene, which is then reacted with a sulfonyl chloride derivative to introduce the sulfonamide group. The final step involves the addition of the tert-butyl group under controlled conditions to ensure the desired product is obtained.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, is crucial to maximize yield and purity. Continuous flow reactors and automated synthesis platforms are often employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: This compound can undergo oxidation reactions, particularly at the bicyclic ring, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can target the carbonyl group, converting it into an alcohol or other reduced forms.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or thiols can be employed under basic conditions to achieve substitution.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce alcohols or amines.
Scientific Research Applications
Chemistry: In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and mechanisms.
Biology: In biological research, derivatives of this compound are studied for their potential as enzyme inhibitors or receptor modulators. Their ability to interact with biological macromolecules makes them valuable tools in drug discovery and development.
Medicine: In medicine, this compound and its derivatives are investigated for their therapeutic potential. They may exhibit activity against various diseases, including cancer, bacterial infections, and neurological disorders.
Industry: In the industrial sector, this compound is used in the development of new materials with specific properties, such as enhanced stability or reactivity. It may also be employed in the production of specialty chemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of N-(2-{8-azabicyclo[3.2.1]oct-2-en-8-yl}-2-oxoethyl)-4-tert-butylbenzene-1-sulfonamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can modulate the activity of these targets by binding to their active sites or allosteric sites, leading to changes in their function. The exact pathways involved depend on the specific application and the biological context.
Comparison with Similar Compounds
- N-(2-{8-azabicyclo[3.2.1]oct-2-en-8-yl}-2-oxoethyl)-4-methylbenzene-1-sulfonamide
- N-(2-{8-azabicyclo[3.2.1]oct-2-en-8-yl}-2-oxoethyl)-4-ethylbenzene-1-sulfonamide
- N-(2-{8-azabicyclo[3.2.1]oct-2-en-8-yl}-2-oxoethyl)-4-isopropylbenzene-1-sulfonamide
Uniqueness: The uniqueness of N-(2-{8-azabicyclo[3.2.1]oct-2-en-8-yl}-2-oxoethyl)-4-tert-butylbenzene-1-sulfonamide lies in its tert-butyl group, which can influence its chemical reactivity and biological activity. This structural feature may enhance its stability and selectivity compared to similar compounds with different substituents.
Properties
IUPAC Name |
N-[2-(8-azabicyclo[3.2.1]oct-2-en-8-yl)-2-oxoethyl]-4-tert-butylbenzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H26N2O3S/c1-19(2,3)14-7-11-17(12-8-14)25(23,24)20-13-18(22)21-15-5-4-6-16(21)10-9-15/h4-5,7-8,11-12,15-16,20H,6,9-10,13H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZRBYRNCTJJRQTA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)S(=O)(=O)NCC(=O)N2C3CCC2C=CC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H26N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![2-Chloro-3-[(2-piperidinoethyl)amino]naphthoquinone](/img/structure/B2650796.png)
![8-Bromo-7-methylpyrazolo[1,5-a][1,3,5]triazine-2,4-diamine](/img/structure/B2650798.png)
![1-{[2-(4-bromophenoxy)-1,3-thiazol-5-yl]methyl}-1H-indole](/img/structure/B2650799.png)

![7-Methyl-6-oxa-9-azaspiro[4.5]decane](/img/structure/B2650801.png)
![2-[6-chloro-3-(4-methylbenzoyl)-4-oxo-1,4-dihydroquinolin-1-yl]-N-(2,5-dimethoxyphenyl)acetamide](/img/structure/B2650803.png)
![N-[(7-chloro-1,3-dioxaindan-5-yl)methyl]prop-2-enamide](/img/structure/B2650807.png)

![Methyl (E)-4-[3-[1-(2-fluorophenyl)-3,5-dimethylpyrazol-4-yl]morpholin-4-yl]-4-oxobut-2-enoate](/img/structure/B2650809.png)

![N-(6-ethoxybenzo[d]thiazol-2-yl)-2-phenyl-N-(pyridin-3-ylmethyl)acetamide](/img/structure/B2650813.png)


![ethyl 2-[2-(naphthalen-1-yl)acetamido]-4H,5H,6H,7H,8H-cyclohepta[b]thiophene-3-carboxylate](/img/structure/B2650816.png)
